

Technical Monograph: 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

CAS No.: 57226-04-7

Cat. No.: B13803053

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Executive Summary

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid (also known as Clofenapic Acid) is a potent synthetic aryloxyacetic acid derivative. Historically developed as a second-generation fibrate analogue, it functions primarily as a Peroxisome Proliferator-Activated Receptor alpha (PPAR

) agonist.

While structurally related to Clofibrate and Halofenate, this compound exhibits significantly higher potency in inducing hepatic peroxisome proliferation and fatty acid

-oxidation. Its development as a pharmaceutical agent (typically as the methyl ester prodrug, Clofenapate) was halted due to marked hepatocarcinogenicity in rodent models—a toxicity profile that has made it a standard reference compound in toxicological studies investigating non-genotoxic carcinogenesis and nuclear receptor signaling.

Key Classification:

- Pharmacological Class: Fibrate / PPAR

Agonist.

- Chemical Class:

-Phenoxy-

-phenylacetic acid derivative.

- Primary Application: Research probe for PPAR signaling and peroxisomal dynamics; Synthetic auxin (agrochemical context).

Chemical Identity & Physicochemical Properties

Property	Data
IUPAC Name	2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid
Common Synonyms	Clofenapic Acid; CDCA; Free Acid of Clofenapate
Molecular Formula	C H Cl O
Molecular Weight	297.13 g/mol
Structural Features	Lipophilic tail (4-chlorophenyl); Ether linkage; Carboxylic acid head group
Solubility	Low in water; Soluble in DMSO, Ethanol, and organic solvents

Mechanism of Action (MOA)

The mechanism of action is defined by its interaction with the nuclear receptor superfamily, specifically the PPAR

isoform, which regulates lipid metabolism and inflammation.

Primary Signaling Pathway: PPAR Activation

Clofenapic acid acts as a direct ligand for PPAR

. Unlike clofibric acid, the addition of the lipophilic 4-chlorophenyl ring at the

-carbon enhances its binding affinity to the receptor's ligand-binding domain (LBD).

- **Ligand Binding:** The acid enters the nucleus and binds to the hydrophobic pocket of PPAR

.

- **Heterodimerization:** The ligand-bound PPAR

undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

- **Cofactor Recruitment:** The complex releases corepressors (e.g., NCoR) and recruits coactivators (e.g., PGC-1

).

- **DNA Binding:** The PPAR

-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

- **Transcriptional Regulation:** This initiates the transcription of genes involved in:

- **Fatty Acid**

-Oxidation: Acyl-CoA oxidase (ACO), Carnitine palmitoyltransferase I (CPT1).

- **Lipoprotein Metabolism:** Upregulation of Lipoprotein Lipase (LPL) and ApoA-I; Downregulation of ApoC-III.

Physiological Outcome

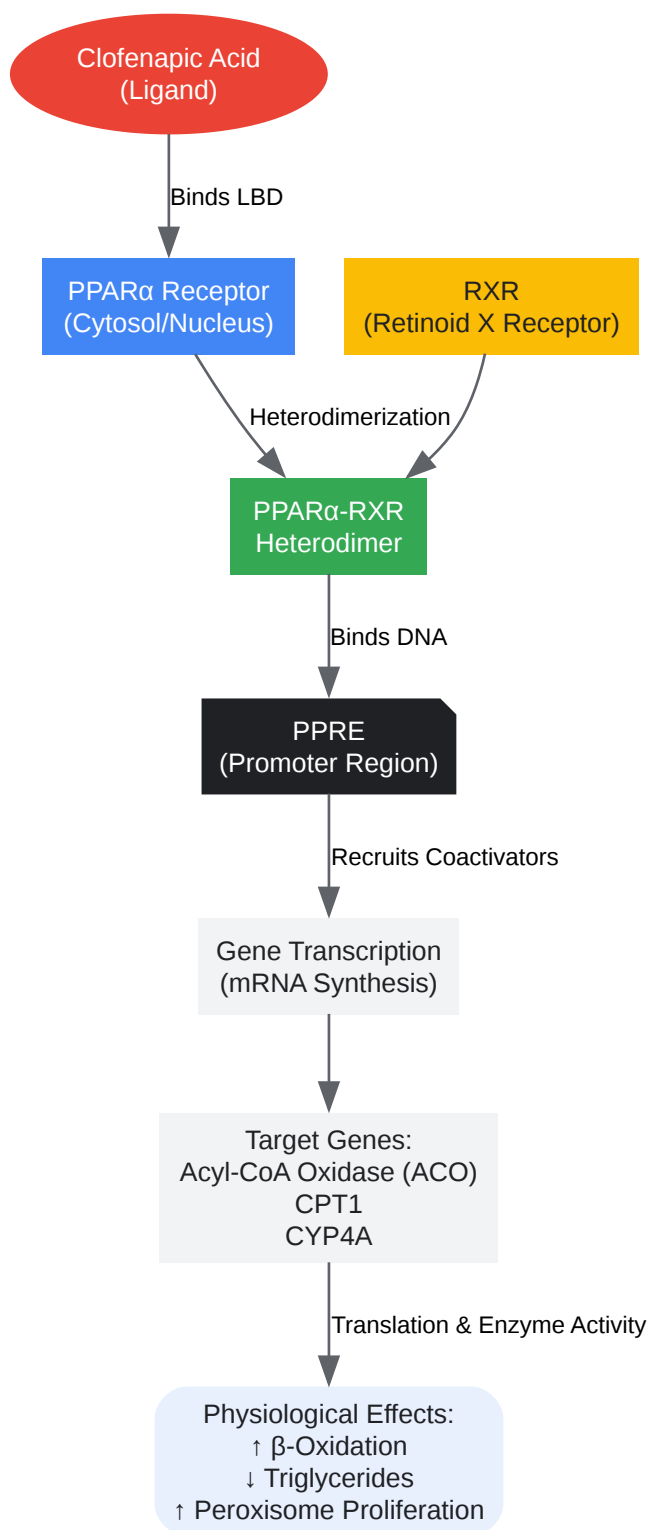
- Hypolipidemic Effect: Rapid decrease in serum triglycerides due to increased hepatic fatty acid oxidation and reduced VLDL secretion.
- Peroxisome Proliferation (Rodent Specific): Massive expansion of the peroxisomal compartment and hepatomegaly. This effect is less pronounced in humans due to lower hepatic PPAR expression and structural differences in the receptor.

Secondary Mechanism: Auxin Activity (Agrochemical)

In plant systems, the structural motif (aryloxyacetic acid) mimics Indole-3-acetic acid (Auxin). It binds to the TIR1/AFB receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled growth and plant death. This dual activity is characteristic of chlorophenoxy acids (e.g., 2,4-D).

Visualization: PPAR Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Clofenapic acid in the hepatocyte nucleus.



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Figure 1: Molecular mechanism of Clofenapic Acid inducing PPAR

-mediated gene transcription.

Experimental Validation Protocols

For researchers validating this mechanism, the following protocols utilize Clofenapic acid as a positive control for PPAR

activation.

In Vitro PPAR Reporter Assay

Objective: Quantify the potency of the compound in activating PPAR

transcriptional activity.

- Cell Line: COS-7 or HEK293 cells.
- Transfection: Co-transfect cells with:
 - Expression plasmid encoding human or murine PPAR
 - PPRE-driven Luciferase reporter plasmid (e.g., 3xPPRE-Luc).
 - Renilla luciferase (internal control).
- Treatment: Incubate cells with Clofenapic acid (0.1 M – 100 M) for 24 hours.
 - Note: Use DMSO as vehicle (<0.1% v/v).
- Readout: Lyse cells and measure Firefly/Renilla luciferase ratio.
- Validation: Expect a dose-dependent increase in luminescence, typically 10-50 fold over vehicle at saturation.

Peroxisomal -Oxidation Assay (Ex Vivo)

Objective: Measure functional peroxisome proliferation in liver tissue.

- Dosing: Administer Clofenapic acid (or methyl ester) to male rats (e.g., 25 mg/kg/day) for 7 days.
- Harvest: Isolate liver; prepare post-nuclear supernatant.
- Assay: Spectrophotometric measurement of Palmitoyl-CoA oxidation.
 - Reaction Mix: Tris buffer (pH 8.0), NAD⁺, FAD, Coenzyme A, Palmitoyl-CoA.
 - Monitor reduction of NAD⁺ to NADH at 340 nm.
- Result: Treated animals typically show a 5-15 fold increase in specific activity compared to controls.

Toxicology & Safety Note

Hepatocarcinogenesis: Clofenapic acid is a non-genotoxic carcinogen in rodents. The mechanism involves sustained oxidative stress (H

O

production from increased ACO activity) leading to hepatocellular damage and compensatory proliferation.

- Relevance: While high-risk in rodents, this mechanism is generally considered less relevant to humans due to lower hepatic PPAR levels, but the compound remains a critical tool for studying species-specific toxicology.

References

- Reddy, J. K., & Rao, M. S. (1977). Malignant tumors in rats fed nafenopin, a hepatic peroxisome proliferator. *Journal of the National Cancer Institute*, 59(6), 1645–1650. [Link](#)
- Cenedella, R. J., & Oouthamel, W. G. (1976). Halofenate and clofibrate: mechanism of hypotriglyceridemic action in the rat.[1] *Journal of Lipid Research*, 17(2), 156-166. [Link](#)

- TargetMol. (2024). Methyl clofenapate Product Monograph. TargetMol Chemical Catalog. [Link](#)
- PubChem. (2024). 3-[(2,4-Dichlorophenoxy)methyl]benzoic acid (Structural Analog Data). National Library of Medicine. [Link](#)
- Smolecule. (2024). **2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid** Product Entry. Smolecule Chemical Database. [Link](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Technical Monograph: 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13803053/docs#technical-monograph-2-4-chlorophenoxy-2-4-chlorophenyl-acetic-acid\]](https://www.benchchem.com/product/b13803053/docs#technical-monograph-2-4-chlorophenoxy-2-4-chlorophenyl-acetic-acid)

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